

Hexamethyl Tungsten (CAS No. 36133-73-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hexamethyl tungsten	
Cat. No.:	B1219911	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyl tungsten, with the chemical formula W(CH₃)₆, is a fascinating organometallic compound that has garnered significant interest due to its unique molecular structure and reactivity.[1][2] This document provides an in-depth technical overview of hexamethyl tungsten, encompassing its synthesis, physicochemical properties, molecular geometry, stability, and reactivity. Detailed experimental protocols for its synthesis are provided, and key data are summarized in tabular format for clarity. Furthermore, logical workflows and structural concepts are visualized using diagrams to facilitate a deeper understanding of this remarkable compound.

Introduction

Hexamethyl tungsten is a red, crystalline, and highly volatile solid at room temperature.[1][2] First synthesized in 1973 by Wilkinson and Shortland, it is an air-sensitive compound that sublimes at -30 °C.[1][2] Its high solubility in a range of nonpolar solvents like petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride makes it amenable to various chemical transformations.[1][2] A key feature of hexamethyl tungsten is its unusual distorted trigonal prismatic molecular geometry, a deviation from the more common octahedral geometry for six-coordinate organometallic compounds.[1][2][3] This structural anomaly is a consequence of its electronic configuration and has been a subject of considerable research.[1]



Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of **hexamethyl tungsten** is presented below.

Table 1: General and Physicochemical Properties

Property	Value	Reference
CAS Number	36133-73-0	[4][5][6]
Molecular Formula	C ₆ H ₁₈ W	[4][5]
Molecular Weight	274.05 g/mol	[4][5]
Appearance	Red crystalline solid	[1][2]
Melting Point	30 °C (303 K)	[1]
Sublimation Point	-30 °C	[1][2]
Solubility	Highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride	[1][2]

Table 2: Spectroscopic Data



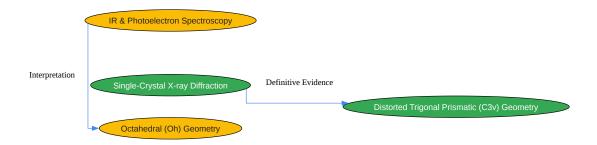
Spectroscopic Technique	Observation	Interpretation	Reference
¹H NMR	Single line spectrum	Dynamic motions due to low D₃h inversion and methyl rotation barriers	[3]
¹³ C NMR	Single line spectrum	Dynamic motions due to low D₃h inversion and methyl rotation barriers. DFT calculations predict an ~18 ppm difference between the two nonequivalent methyl groups in the distorted structure.	[3]
IR Spectroscopy	Initially interpreted as consistent with an octahedral structure.	Later understanding of the true structure shows the initial interpretation was an oversimplification.	[2][3]
Photoelectron Spectroscopy	Initially appeared to confirm an Oh structure.	This was later revised based on X-ray diffraction data.	[2][3]

Molecular Geometry

The molecular structure of **hexamethyl tungsten** has been a subject of extensive investigation and debate. Initially, spectroscopic data from IR and photoelectron spectroscopy suggested a conventional octahedral (O_h) geometry.[2][3] However, single-crystal X-ray diffraction studies later revealed a distorted trigonal prismatic geometry with C_{3v} symmetry for the WC₆ framework.[1][2][3][7] This unusual coordination is attributed to a second-order Jahn-Teller distortion.



This structure can be visualized as a central tungsten atom capped by two eclipsing sets of three methyl groups. One of these triangular sets is slightly larger and closer to the tungsten atom than the other.[2] The C-W-C angles in one triplet of methyl groups are wider (94-97°) with shorter C-W bond lengths, while the other triplet has narrower angles (75-78°) and longer bond lengths.[1][2]



Click to download full resolution via product page

Caption: Evolution of the understanding of **Hexamethyl Tungsten**'s molecular structure.

Synthesis

Hexamethyl tungsten is synthesized through the methylation of tungsten hexachloride. Several methods have been developed, with varying yields and practicalities.

Experimental Protocols

Protocol 1: Synthesis using Methyllithium (Wilkinson and Shortland, 1973)[1][8]

- Reaction: WCl₆ + 6 CH₃Li → W(CH₃)₆ + 6 LiCl
- Procedure:



- A solution of methyllithium in diethyl ether is added to a suspension of tungsten hexachloride in diethyl ether at a low temperature (e.g., -78 °C).
- The reaction mixture is slowly warmed to room temperature and stirred for several hours.
- The resulting brown solution is filtered to remove lithium chloride.
- The solvent is removed under vacuum to yield crude hexamethyl tungsten.
- Purification is achieved by sublimation at low temperature (-30 °C).
- Note: This method is reported to often give poor or inconsistent yields.[1]

Protocol 2: Improved Synthesis using Trimethylaluminium (Wilkinson and Galyer, 1976)[1][3][9]

- Reaction: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl
- Procedure:
 - Tungsten hexachloride is suspended in a hydrocarbon solvent (e.g., hexane).
 - A solution of trimethylaluminium in the same solvent is added dropwise at low temperature.
 - The reaction mixture is stirred and allowed to warm to room temperature.
 - A tertiary amine, such as trimethylamine, is added to precipitate the chlorodimethylaluminium as an adduct.
 - The mixture is filtered, and the filtrate is concentrated under vacuum.
 - Hexamethyl tungsten is isolated by sublimation.
- Note: This method provides higher and more reliable yields.

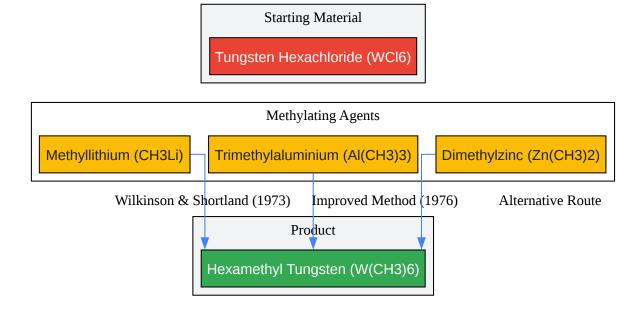
Protocol 3: Alternative Synthesis using Dimethylzinc[2][3]

Reaction: WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (X = F, Cl)



• Procedure:

- Tungsten hexafluoride or hexachloride is reacted with dimethylzinc in an appropriate solvent.
- The reaction conditions are controlled to facilitate the alkylation.
- The product is isolated and purified, typically by sublimation, after removal of the zinc halide byproduct.



Click to download full resolution via product page

Caption: Synthetic routes to **Hexamethyl Tungsten**.

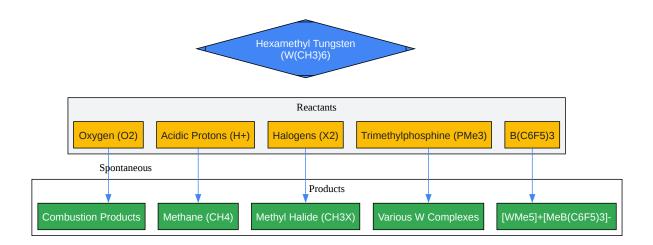
Stability and Reactivity

Hexamethyl tungsten is a thermally unstable compound that decomposes at room temperature.[1][3] The decomposition process yields methane and trace amounts of ethane, leaving a black residue believed to be a mixture of polymethylene and tungsten metal.[1][3]



It is also highly reactive and air-sensitive.[1][2]

- Reaction with Oxygen: It is spontaneously flammable in air.[1]
- Reaction with Acids: It reacts with compounds containing acidic protons to liberate methane.
 [1][2]
- Reaction with Halogens: Reaction with halogens like bromine and iodine results in the formation of methyl halides and the corresponding tungsten halide.[1][2]
- Reaction with Trimethylphosphine: In the presence of trimethylphosphine, hexamethyl tungsten can undergo various transformations, leading to the synthesis of methyl, ethylidyne, hydrido, and alkoxo tungsten complexes.[10]
- Formation of a Cationic Complex: It reacts with tris(pentafluorophenyl)borane, B(C₆F₅)₃, to generate a cationic tungsten-penta-methyl complex, [WMe₅]⁺[MeB(C₆F₅)₃]⁻, which has been characterized by NMR spectroscopy.[11]



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hexamethyl_tungsten [chemeurope.com]
- 2. Hexamethyltungsten Wikipedia [en.wikipedia.org]
- 3. Hexamethyl tungsten (36133-73-0) for sale [vulcanchem.com]
- 4. Hexamethyl tungsten [webbook.nist.gov]
- 5. Hexamethyl tungsten [webbook.nist.gov]
- 6. Hexamethyl tungsten | C6H18W-6 | CID 142049 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal and molecular structures of hexamethyltungsten and hexamethylrhenium -ProQuest [proquest.com]
- 8. Preparation and properties of hexamethyltungsten Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. New synthesis of hexamethyltungsten(VI). The octamethyltungstate-(VI) lon Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Reactions of hexamethyltungsten(VI) in the presence of trimethylphosphine. Synthesis of methyl, ethylidyne, hydrido-, alkoxo-, and other tungsten compounds. X-Ray crystal structures of trans-ethylidyne(methyl)tetrakis(trimethylphosphine)tungsten(IV) and trihydrido(phenoxo)tetrakis(trimethylphosphine)tungsten(IV) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Cationic Tungsten(VI) Penta-Methyl Complex: Synthesis, Characterization and its Application in Olefin Metathesis Reaction | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- To cite this document: BenchChem. [Hexamethyl Tungsten (CAS No. 36133-73-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219911#hexamethyl-tungsten-cas-number-36133-73-0]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com